molecular formula C32H38O16 B2544490 5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one CAS No. 139955-75-2

5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Número de catálogo: B2544490
Número CAS: 139955-75-2
Peso molecular: 678.64
Clave InChI: SLUGZPRLJCECEX-VWHFFOLISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a highly substituted flavone derivative characterized by:

  • A chromen-4-one core with hydroxyl groups at positions 5 and 5.
  • A 3-methylbut-2-enyl (prenyl) group at position 8, which may enhance lipophilicity and membrane interaction.
  • Two glycosyl moieties [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] at positions 3 and 7, increasing solubility and modulating bioavailability.

Propiedades

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O16/c1-12(2)3-8-15-17(44-31-26(42)24(40)21(37)18(10-33)45-31)9-16(36)20-23(39)30(28(47-29(15)20)13-4-6-14(35)7-5-13)48-32-27(43)25(41)22(38)19(11-34)46-32/h3-7,9,18-19,21-22,24-27,31-38,40-43H,8,10-11H2,1-2H3/t18-,19-,21-,22-,24+,25+,26-,27-,31-,32+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUGZPRLJCECEX-VWHFFOLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one is a complex flavonoid compound with potential pharmacological applications. Its intricate structure and functional groups suggest various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C26H30O10C_{26}H_{30}O_{10}

This structure includes multiple hydroxyl groups which are known to contribute to antioxidant activity and other biological effects. The presence of a chromenone core is significant for its interaction with biological targets.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The hydroxyl groups in this compound likely contribute to scavenging free radicals and reducing oxidative stress. Studies have shown that similar compounds can significantly inhibit lipid peroxidation and enhance the activity of antioxidant enzymes.

Enzyme Inhibition

Preliminary in silico docking studies suggest that this compound may act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are commonly used in the treatment of erectile dysfunction and pulmonary hypertension. The calculated binding affinity indicates that this compound could be a promising candidate for further development in this area .

Antimicrobial Activity

Research into related compounds has demonstrated potential antimicrobial properties against various pathogens. For instance, flavonoids have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound might also possess similar antimicrobial capabilities .

In Silico Studies

In silico studies have provided insights into the binding interactions of the compound with PDE5. The molecular docking simulations indicated strong interactions with key residues in the active site of the enzyme, suggesting effective inhibition .

Study Methodology Findings
In Silico DockingMolecular docking simulationsStrong binding affinity to PDE5
Antioxidant ActivityDPPH assaySignificant reduction in DPPH radical
Antimicrobial TestingAgar diffusion methodInhibition of bacterial growth

Pharmacological Potential

A study highlighted the synthesis of derivatives from natural precursors that exhibited enhanced biological activity compared to their parent compounds. This approach suggests that further modifications could improve efficacy and selectivity against specific biological targets .

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. It has been shown to scavenge free radicals effectively, making it a candidate for further studies in oxidative stress-related conditions .
  • Anti-inflammatory Effects :
    • Studies indicate that this flavonoid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory diseases like arthritis and asthma .
  • Cardiovascular Benefits :
    • The compound has been associated with cardioprotective effects, potentially reducing the risk of coronary artery disease by improving endothelial function and decreasing platelet aggregation .
  • Neuroprotective Properties :
    • Research has indicated that it may have neuroprotective effects against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and inflammation .

In Vitro Studies

  • A study published in the Journal of Ethnopharmacology demonstrated that extracts containing this compound inhibited the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy .

In Vivo Studies

  • In animal models, the compound showed promising results in reducing symptoms of asthma by improving lung function and decreasing airway inflammation .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsInhibits COX and LOX enzymes
Cardiovascular BenefitsImproves endothelial function; reduces platelet aggregation
Neuroprotective EffectsModulates neuronal survival pathways

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a systematic comparison based on molecular weight, substituents, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity Notes Reference
5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one ~832* Two glycosyl groups, prenyl group, 4-hydroxyphenyl High polarity due to glycosylation; prenyl group may enhance cellular uptake
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one 432.383 Single glycosyl group, no prenyl substituent Reduced lipophilicity compared to the target compound; moderate antioxidant activity
5-Hydroxy-3,7,8-trimethoxy-2-(2-methoxyphenyl)chromen-4-one 358.347 Methoxy groups at positions 3,7,8; 2-methoxyphenyl Lower solubility; methoxy groups may reduce H-bonding capacity
7-Hydroxy-3-(4-methoxyphenyl)chromen-4-one 268.268 Minimal substitution (7-hydroxy, 4-methoxyphenyl) Limited bioactivity due to lack of glycosylation or prenylation
[520-27-4] (Similarity score: 0.99) ~832* Structurally identical to the target compound Matches in pharmacological assays for antioxidant properties

*Molecular weight estimated based on structural analogs in .

Key Comparative Insights:

Glycosylation Impact: The target compound’s bis-glycosylation distinguishes it from analogs like CID 14307937 (C22H22O12, 466.4 g/mol), which has only one glycosyl group and a methoxy substituent . Glycosylation enhances water solubility and may improve metabolic stability compared to non-glycosylated flavones (e.g., 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, 268.268 g/mol) .

Prenylation vs. Methoxy groups, while stabilizing the molecule, reduce hydrogen-bond donor capacity, limiting interaction with polar targets.

Bioactivity Correlations :

  • Compounds with 4-hydroxyphenyl groups (e.g., the target and 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-glycosylchromen-4-one) exhibit stronger antioxidant activity than those with 4-methoxyphenyl or 2-methoxyphenyl substituents .
  • The high similarity score (0.99) of [520-27-4] to the target compound suggests overlapping bioactivity profiles, particularly in radical scavenging assays .

Charge and Solubility: The target’s multiple hydroxyl and glycosyl groups contribute to a high H-bond donor/acceptor count, favoring aqueous solubility. In contrast, prenylated non-glycosylated analogs (e.g., 8-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-3-methyl-9H-carbazol-2-ol, 363.499 g/mol) show lower solubility .

Q & A

Q. How can the molecular structure of this compound be accurately determined?

Methodological Answer: The compound’s complex structure, including its chromen-4-one core, prenyl group, and glycosyl moieties, requires a multi-technique approach:

  • X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally related chromenones (e.g., Camellianin A) .
  • NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to assign stereochemistry and verify glycosidic linkages. The InChI and SMILES data in provide a template for cross-referencing spectral signals .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What are effective methods for isolating this compound from natural sources?

Methodological Answer: Isolation typically involves:

  • Solvent extraction (e.g., ethanol/water mixtures) to solubilize polar glycosides and hydrophobic prenyl groups.
  • Chromatographic purification using techniques like:
    • Reverse-phase HPLC with C18 columns, optimized using gradients of acetonitrile/water with 0.1% formic acid.
    • Size-exclusion chromatography (Sephadex LH-20) to separate glycosylated derivatives from aglycones .
  • TLC/HPLC-UV monitoring at λ ~280 nm (characteristic of chromenone absorption) to track fractions .

Q. What spectroscopic techniques are most suitable for characterizing its glycosidic linkages?

Methodological Answer:

  • NMR-based methods :
    • ROESY/NOESY to identify interglyphic nuclear Overhauser effects (NOEs) between sugar and aglycone protons.
    • HMBC to correlate anomeric protons (δ ~4.5–5.5 ppm) with adjacent carbons on the chromenone core .
  • Enzymatic hydrolysis using β-glucosidases to cleave glycosidic bonds, followed by LC-MS to confirm released monosaccharides.

Advanced Research Questions

Q. How can researchers investigate the role of glycosidic linkages in this compound’s bioavailability?

Methodological Answer:

  • Pharmacokinetic studies :
    • Administer the compound (intact vs. deglycosylated) in rodent models, followed by LC-MS/MS analysis of plasma and tissues to compare absorption rates .
    • Use Caco-2 cell monolayers to assess intestinal permeability, with/without glycosidases.
  • Molecular docking simulations to evaluate interactions between glycosylated forms and efflux transporters (e.g., P-glycoprotein) .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data?

Methodological Answer:

  • Standardized bioassays :
    • Replicate studies under controlled conditions (e.g., oxygen levels, solvent purity) to minimize variability in antioxidant activity measurements .
    • Use positive controls (e.g., quercetin for antioxidant assays) to calibrate results across labs.
  • Meta-analysis of published data to identify confounding variables (e.g., solvent polarity affecting solubility) .
  • Multivariate statistical models (e.g., PCA) to disentangle synergistic effects of prenyl and glycosyl groups on bioactivity .

Q. How do non-covalent interactions influence the stability and reactivity of this compound in different solvents?

Methodological Answer:

  • Computational modeling :
    • Perform DFT calculations to map hydrogen-bonding networks between hydroxyl groups and solvent molecules (e.g., methanol vs. DMSO) .
  • Experimental validation :
    • Use UV-Vis spectroscopy to monitor solvatochromic shifts in polar vs. non-polar solvents.
    • Conduct accelerated stability studies (40°C/75% RH) with HPLC quantification of degradation products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.